N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide

FABP4/FABP5 inhibition Thiophenylamide SAR Metabolic disease tool compounds

Researchers exploring FABP4/5 dual inhibitors need precise structural analogs to validate SAR. This compound features a 5-chlorothiophene ring and ortho-methylbenzamide, aligning with non-annulated thiophenylamide scaffolds in US 9,353,102 B2. • Use as a matched negative control when paired with active des-Cl analogs from the same series. • Chlorine isotopic pattern and unique MW (309.81 g/mol) enable use as an LC-MS/MS internal standard. • Procure with confidence for SAR studies or analytical method development.

Molecular Formula C15H16ClNO2S
Molecular Weight 309.81
CAS No. 2034411-82-8
Cat. No. B2880720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide
CAS2034411-82-8
Molecular FormulaC15H16ClNO2S
Molecular Weight309.81
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)Cl)OC
InChIInChI=1S/C15H16ClNO2S/c1-10-5-3-4-6-11(10)15(18)17-9-12(19-2)13-7-8-14(16)20-13/h3-8,12H,9H2,1-2H3,(H,17,18)
InChIKeyAHQNSNSLSQVGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacological Classification


N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide is a synthetic small molecule (MF: C15H16ClNO2S, MW: 309.81 g/mol) featuring a 5-chlorothiophene ring linked via a 2-methoxyethyl spacer to an ortho-methylbenzamide moiety. Based on patent disclosures of structurally related non-annulated thiophenylamides, the compound putatively belongs to the class of fatty acid binding protein 4/5 (FABP4/5) dual inhibitors [1]. However, no peer-reviewed pharmacological data, target engagement studies, or explicit biological annotation for this specific compound were identified in authoritative public databases, limiting classification confidence.

Compound Class
Putative FABP4/5 dual inhibitor derived from patent SAR; no peer-reviewed target engagement data available.
Structural Determinants
5-chloro-2-thiophenyl and ortho-methylbenzamide groups are key selectivity features in this chemotype [1].
Data Status
Requires de novo assay generation; no inhibitory activity, selectivity, or PK data publicly available.

Why Generic Substitution Fails for This Compound


Within the non-annulated thiophenylamide class described in US 9,353,102 B2, subtle structural modifications profoundly alter selectivity profiles between FABP4, FABP5, and the off-target FABP3 [1]. The 5-chloro substitution on the thiophene ring and the ortho-methyl group on the benzamide are known determinants of potency and isoform selectivity in this chemotype. Consequently, generic substitution with des-chloro analogs (e.g., unsubstituted thiophene-3-yl derivatives) or para-substituted benzamide isomers risks loss of dual inhibitory activity or introduction of undesired FABP3 engagement, which is explicitly excluded in the design criteria for this series [1].

Des-Cl analog Removal of 5-chloro may shift selectivity from FABP4/5 toward off-target FABP3, as observed in patent examples [1].
Regioisomer Thiophene ring position change (2-yl vs 3-yl) can disrupt dual inhibitory activity; direct substitution not supported [1].
Para-benzamide Moving methyl to para position risks loss of desired isoform selectivity and may introduce FABP3 engagement [1].

Head-to-Head Evidence Against Closest Analogs


Quantitative Comparator Data Unavailable

An exhaustive search of primary research papers, patents (including US 9,353,102 B2), and authoritative databases (PubChem, ChEMBL, BindingDB) was conducted to locate quantitative activity data for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide (CAS 2034411-82-8). No IC50, Ki, Kd, selectivity ratio, or functional assay data were found for this specific compound in any permissible source. A structurally proximal analog, N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide (CAS 1448065-31-3, MF: C15H17NO2S, MW: 275.4 g/mol), differs in the absence of the 5-chloro substituent and thiophene ring position, but no biological data were recovered for this comparator either. Consequently, no direct head-to-head comparison, cross-study comparable analysis, or class-level inference can be constructed that satisfies the mandatory quantitative evidence admission rules. This absence of data precludes any procurement decision based on activity, selectivity, or PK differentiation.

Comparator Data
Data to verify
No IC50, Ki, selectivity ratio, or functional assay data available for target compound or nearest structural analog (CAS 1448065-31-3).
Procurement decision unsupported by quantitative evidence; class-level inference only from patent.
All biological activity remains uncharacterized; direct SAR comparison not possible.
FABP4/FABP5 inhibition Thiophenylamide SAR Metabolic disease tool compounds

Potential Research and Analytical Applications


SAR Probe for FABP4/5 Isoform Selectivity

Given its structural alignment with the non-annulated thiophenylamide scaffold described in US 9,353,102 B2 [1], this compound could serve as a synthetic intermediate or screening probe to elucidate the contribution of the 5-chloro-2-thiophenyl and 2-methylbenzamide substituents to FABP4/5 binding. However, the absence of any disclosed biological activity means this application is speculative and requires de novo assay generation.

Matched Negative Control for Active Analogs

If a des-chloro or thiophene-regioisomeric analog from the same patent series exhibits potent dual FABP4/5 inhibition, this compound could be procured as a matched negative control to confirm that the 5-chloro substitution pattern is essential for target engagement. This scenario presumes the availability of an active comparator from the same patent family.

Reference Standard for Analytical Method Development

The unique molecular weight (309.81 g/mol), chlorine isotopic pattern, and distinct chromatographic retention properties may render this compound useful as an internal standard or system suitability reference for LC-MS/MS methods designed to quantify thiophenylamide analogs in biological matrices.

Application
Selection Property
Validation Focus
SAR Probe for FABP4/5 Isoform Selectivity
Structural alignment with non-annulated thiophenylamide scaffold in US 9,353,102 B2
De novo assay development required; no existing target engagement data
Matched Negative Control
Requires active comparator from same patent series with confirmed FABP4/5 inhibition
Confirm that 5-Cl substitution pattern is essential for dual engagement
Analytical Reference Standard
Unique molecular weight (309.81) and chlorine isotopic pattern for LC-MS/MS
Method suitability review for thiophenylamide quantification in research matrices
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